molecular formula C17H12BrFN2O3 B1679041 斯泰替 CAS No. 72702-95-5

斯泰替

货号 B1679041
CAS 编号: 72702-95-5
分子量: 391.2 g/mol
InChI 键: LKBFFDOJUKLQNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Statil, also known as Ponalrestat, is a selective inhibitor for aldose reductase . It demonstrates selectivity for aldose reductase 2 over aldose reductase 1 . Statil has been shown to prevent diabetes-induced alterations of the cardiovascular system . It is primarily used to study aldose reductase function in vitro . In breast cancer and lung cancer cells, statil inhibits cell growth and proliferation and induces apoptosis .

科学研究应用

醛糖还原酶抑制和糖尿病并发症

醛糖还原酶抑制剂斯泰替已对其对糖尿病并发症的影响进行了研究。在一项研究中,发现它可以显着减少糖尿病大鼠肾脏中山梨醇和果糖的积累,表明其在管理糖尿病相关肾脏问题方面具有潜力 (Sochor, Kunjara, & Mclean, 1988)。另一项调查显示,斯泰替并未改善糖尿病自主神经病变的症状,质疑其在这一特定并发症中的有效性 (Faes 等人,2004 年)

对糖尿病大鼠轴突转运的影响

研究了斯泰替对糖尿病大鼠轴突转运的影响,结果表明,斯泰替治疗可以防止坐骨神经和迷走神经中乙酰胆碱转移酶活性的积累出现缺陷。这表明它对糖尿病神经病变具有保护作用 (Tomlinson, Townsend, & Fretten, 1985)

对糖尿病中周围神经和晶状体的效应

在对糖尿病大鼠进行的一项长期研究中,发现斯泰替可以降低坐骨神经中升高的糖水平和多元醇。该研究还观察到,斯泰替和胰岛素的联合治疗可以减少糖尿病动物的白内障形成 (Willars 等人,1988 年)

对P物质轴突转运和组织含量的影响

关于斯泰替对糖尿病大鼠P物质样免疫反应性 (SPLI) 轴突转运影响的研究表明,斯泰替治疗可以防止肌醇的消耗,并减少坐骨神经中山梨醇和果糖的积累。这表明它可能在减轻糖尿病神经病变相关问题方面发挥作用 (Robinson 等人,1987 年)

代谢分析和他汀类药物使用

一项关于包括斯泰替在他汀类药物治疗的分子效应在内的研究表明,除了降低低密度脂蛋白胆固醇 (LDL-C) 之外,还发生了广泛的脂质变化。然而,该研究发现对氨基酸的影响很小,表明他汀类药物对特定代谢途径有针对性的影响 (Würtz 等人,2016 年)

肾脏结构、功能和多元醇积累

一项研究检查了斯泰替对糖尿病大鼠肾脏结构和功能的影响,没有发现对肾脏山梨醇浓度或肾脏形态和功能的显着影响。这表明需要进一步研究以了解斯泰替在糖尿病相关的肾脏并发症中的作用 (Faiman, Ganguly, Mehta, & Thliveris, 1993)

安全和危害

While Statil is generally considered safe, like all drugs, it can have side effects. The most common side effects of statins, the class of drugs to which Statil belongs, are muscle aches and feeling tired . Other side effects that aren’t as common are headaches, constipation, diarrhea, and sleep problems . Rarely, they may cause liver damage .

属性

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFFDOJUKLQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045665
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ponalrestat

CAS RN

72702-95-5
Record name Ponalrestat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PONALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Statil
Reactant of Route 2
Reactant of Route 2
Statil
Reactant of Route 3
Reactant of Route 3
Statil
Reactant of Route 4
Statil
Reactant of Route 5
Statil
Reactant of Route 6
Statil

Citations

For This Compound
2,260
Citations
SA Phillips, D Mirrlees, PJ Thornalley - Biochemical pharmacology, 1993 - Elsevier
… muscle of diabetic rats and of Statil-treated diabetic rats, … relative to normal controls; Statil prevented these effects. The … Statil prevented these increases except in the kidney cortex. …
Number of citations: 189 www.sciencedirect.com
EM Lenz, ID Wilson, B Wright, EA Partridge… - … of pharmaceutical and …, 2002 - Elsevier
The identification and quantitation of the metabolites of Statil™ in rat bile and urine were … Male Wistar rats received a single oral dose of 100 mg/kg of radiolabelled Statil™. Statil™ is …
Number of citations: 57 www.sciencedirect.com
JP Robinson, GB Willars, DR Tomlinson, P Keen - Brain research, 1987 - Elsevier
This study examined the axonal transport of substance P-like immunoreactivity (SPLI) and its content in dorsal root ganglion, trigeminal ganglion, stomach and ileum of non-diabetic rats …
Number of citations: 81 www.sciencedirect.com
O El‐Kabbani, P Ramsland, C Darmanin… - Proteins: Structure …, 2003 - Wiley Online Library
… with statil was determined at a resolution of 2.1 Å. The carboxylate group of statil interacted with … Statil's hydrophobic phthalazinyl ring was bound in an adjacent pocket lined by residues …
Number of citations: 41 onlinelibrary.wiley.com
A Ghahary, S Chakrabarti, AAF Sima, LJ Murphy - Diabetes, 1991 - Am Diabetes Assoc
Tissue accumulation of sorbitol secondary to enhanced polyol-pathway activity is believed to play an important role in the development of diabetic complications. We previously …
Number of citations: 67 diabetesjournals.org
R Poulsom - Biochemical pharmacology, 1986 - Elsevier
… The present results suggest that at low concentrations Statil and Sorbinil are preferential inhibi… In conclusion, Statil and Sorbinil were particularly effective inhibitors of ALR2 from bovine …
Number of citations: 46 www.sciencedirect.com
DR Tomlinson, J Townsend, P Fretten - Diabetes, 1985 - Am Diabetes Assoc
This investigation examined the effect of treatment of streptozocin-diabetic rats with the aldose reductase inhibitor “Statil” (25 mg/kg/day po) on axonal transport in cholinergic neurons of …
Number of citations: 56 diabetesjournals.org
JS Hothersall, CE Taylaur, P McLean - Biochemical medicine and metabolic …, 1988 - Elsevier
… Upon incubation with the aldose reductase inhibitor Statil (lop3 M) for 24 hr the changes … is not affected by Statil. Under normal incubation conditions, with 5.5 mM glucose, Statil was …
Number of citations: 30 www.sciencedirect.com
Z Cao, B Zhou, X Chen, D Huang, X Zhang… - Anti-Cancer …, 2014 - journals.lww.com
… of a small chemical statil towards AKR1B10 and … that statil inhibited AKR1B10 enzyme activity efficiently, with an IC 50 at 0.21±0.06 µmol/l. Exposing BT-20 and NCI-H460 cells to statil …
Number of citations: 11 journals.lww.com
M Sochor, S Kunjara, P McLean - Biochemical pharmacology, 1988 - Elsevier
The present study examined the effect of the aldose reduetase inhibitor Statil (ICI 128436, ICI, Cheshire, UK) on the levels of metabolites and activities of enzymes involved in the …
Number of citations: 19 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。